2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
Description
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-derived compound featuring a phenyl group at the ethanone position and a 2,2,2-trifluoroethyl substituent on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O.ClH/c15-14(16,17)11-18-6-8-19(9-7-18)13(20)10-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEFVKFLPDOOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,2,2-Trifluoroethyl)piperazine
The foundational step involves preparing the 4-(2,2,2-trifluoroethyl)piperazine intermediate. This is achieved through a nucleophilic substitution reaction between piperazine and 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl bromide or iodide). The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate piperazine and facilitate alkylation. The general reaction scheme is:
$$
\text{Piperazine} + \text{CF}3\text{CH}2\text{X} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2,2,2-Trifluoroethyl)piperazine} + \text{HX}
$$
Reaction conditions typically involve heating at 60–80°C for 12–24 hours, yielding the substituted piperazine with purities >90% after aqueous workup.
Acylation with Phenylacetyl Chloride
The key intermediate undergoes acylation using phenylacetyl chloride to introduce the phenylketone moiety. This step is performed under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acid chloride. Triethylamine is added to scavenge HCl generated during the reaction:
$$
\text{4-(2,2,2-Trifluoroethyl)piperazine} + \text{C}6\text{H}5\text{CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone} + \text{HCl}
$$
The reaction is conducted at room temperature for 4–6 hours, with monitoring via thin-layer chromatography (TLC) to confirm completion.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether or by adding concentrated hydrochloric acid to an ethanol solution of the compound. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
Excess piperazine (1.5 equivalents) improves alkylation efficiency, while stoichiometric triethylamine (1.1 equivalents) ensures complete neutralization of HCl during acylation.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with a gradient eluent (ethyl acetate:hexane, 1:3 to 1:1) resolves unreacted starting materials and byproducts. The target compound typically elutes at Rₓ = 0.4–0.5.
Recrystallization
The hydrochloride salt is recrystallized from ethanol-water (9:1) to achieve >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.45 (m, 5H, Ar–H), 4.10 (s, 2H, COCH₂), 3.45–3.60 (m, 4H, piperazine N–CH₂), 2.85–3.00 (m, 4H, piperazine N–CH₂CF₃), 2.65 (q, J = 10.8 Hz, 2H, CF₃CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 196.5 (C=O), 134.2–128.7 (Ar–C), 52.4 (N–CH₂CF₃), 45.8 (piperazine C), 124.5 (q, J = 277 Hz, CF₃).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 327.1542 (calc. 327.1548 for C₁₅H₁₈F₃N₂O).
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented method describes a 90% yield using microreactor technology with residence times of <10 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, involving nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological effects, such as its potential use in treating neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-Phenyl-1-(piperazin-1-yl)ethanone Hydrochloride (CAS 1198-97-6)
- Key Difference : Lacks the trifluoroethyl group on the piperazine ring.
- Impact : The absence of the trifluoroethyl group reduces electron-withdrawing effects, likely decreasing metabolic stability and increasing polarity. This may result in shorter half-lives compared to the target compound .
- Similarity Score : 0.66 (structural similarity based on backbone alignment) .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Key Difference: Chloro substituent replaces the phenyl group at the ethanone position.
- Crystallographic data (Acta Crystallographica Section E) indicate a planar conformation, which may influence binding to hydrophobic pockets in biological targets .
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone Hydrochloride (CAS 1221723-52-9)
- Key Difference : Methoxy group on the phenyl ring.
- Impact: The electron-donating methoxy group improves solubility via increased polarity, contrasting with the trifluoroethyl group’s lipophilicity.
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone Hydrochloride
- Key Difference : Cyclohexyl and furan-hydroxyethyl substituents.
- This may improve CNS penetration but reduce aqueous solubility compared to the target compound .
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoroethyl group in the target compound likely enhances metabolic stability compared to hydroxyethyl or methoxy analogs, as seen in EST64454 hydrochloride (), where fluorine atoms improve drug-likeness .
- Solubility Challenges : Compounds with hydrophobic groups (e.g., cyclohexyl in ) face formulation hurdles, whereas the target compound’s balance of lipophilicity and fluorine content may offer improved bioavailability .
Biological Activity
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the fields of pharmacology and drug development. This compound features a piperazine ring that is substituted with a trifluoroethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClF₃N₂O
- Molecular Weight : 322.75 g/mol
- CAS Number : 1351649-42-7
The biological activity of 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperazine derivatives that have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays have shown that related piperazine derivatives can induce apoptosis in various cancer cell lines. For example, a study reported that certain piperazine derivatives had better cytotoxic effects than the reference drug bleomycin on FaDu hypopharyngeal tumor cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy:
- Alzheimer's Disease Models : Similar compounds have demonstrated the ability to inhibit AChE and BuChE enzymes, which are crucial for neurotransmitter regulation in Alzheimer's disease models . This suggests that 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride may also possess similar properties.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling a phenylacetyl chloride derivative with a substituted piperazine. Key steps include:
- Step 1 : Reacting 2,2,2-trifluoroethylamine with piperazine under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to form the trifluoroethyl-piperazine intermediate .
- Step 2 : Condensation with phenylacetyl chloride at 0–5°C to avoid side reactions. Yields (>80%) are achieved by using catalytic DMAP (4-dimethylaminopyridine) and controlled stoichiometry .
- Optimization : Solvent choice (e.g., DCM vs. THF) and TLC monitoring (silica gel, hexane/ethyl acetate 7:3) ensure reaction progress. Purification via recrystallization in ethanol/water improves purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : and NMR (e.g., δ 7.35 ppm for aromatic protons, δ 52.41 ppm for piperazine carbons) confirm substituent positions .
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 343.1 (M+H) and fragments (e.g., loss of HCl at m/z 307.2) .
- X-ray Crystallography : Single-crystal analysis (e.g., space group P2/c, R-factor <0.05) validates bond angles and torsional strain in the piperazine ring .
Q. What solubility challenges arise with this hydrochloride salt, and how can they be mitigated?
- Issue : Limited solubility in non-polar solvents (e.g., logP ~2.5) due to the ionic hydrochloride group.
- Solutions :
- Use polar aprotic solvents (DMSO, DMF) for in vitro assays.
- For in vivo studies, employ co-solvents like PEG-400 (20% v/v) or cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethyl group influence receptor binding or stability?
- Steric Effects : The CF group introduces rigidity, reducing conformational flexibility of the piperazine ring, as shown by X-ray torsion angles (e.g., C7–N1–C8 = 111.87°) .
- Electronic Effects : The electron-withdrawing CF group stabilizes the protonated piperazine nitrogen (pKa ~8.2), enhancing interactions with negatively charged receptor residues (e.g., serotonin receptors) .
- Validation : Computational docking (AutoDock Vina) and MD simulations correlate these effects with binding affinity (ΔG < -9 kcal/mol) .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC variability)?
- Root Causes :
- Batch Variability : Impurities (<5%) from incomplete trifluoroethylation (detected via NMR).
- Assay Conditions : pH-dependent solubility alters effective concentrations (e.g., IC shifts from 50 nM to 120 nM in PBS vs. HEPES buffer) .
- Mitigation :
- Standardize compound batches via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Pre-equilibrate solutions at physiological pH (7.4) for 24 hours before assays .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH (1 mM) and monitor via LC-MS/MS. Major metabolites include hydroxylation at the phenyl ring (m/z 359.1) and N-dealkylation of the piperazine (m/z 285.0) .
- Stability Tests :
- Forced Degradation : Expose to 0.1N HCl (hydrolysis at the ketone group) or UV light (radical-mediated cleavage of the C–N bond). Use Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
